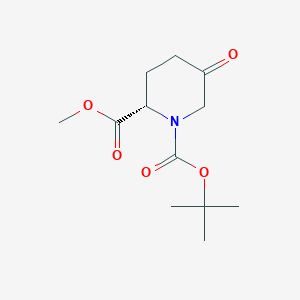

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRLFGKYCFXSEA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717898 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915976-31-7 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid piperidine scaffold, combined with orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester—makes it a versatile building block for the synthesis of complex molecular architectures. The presence of a ketone functionality and a defined stereocenter at the C2 position further enhances its utility as a scaffold for creating diverse and stereospecific molecules, particularly in the development of novel therapeutic agents.

While a dedicated CAS number for this specific (S)-enantiomer with a methyl ester has not been definitively identified in public databases, its existence is strongly inferred from its commercially available enantiomer, (R)-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 448963-98-2)[1], and the corresponding ethyl ester, (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 1260587-51-6)[2]. This guide will, therefore, draw upon the technical data available for these closely related analogs to provide a comprehensive overview of the target compound.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₂H₁₉NO₅ | Based on chemical structure |

| Molecular Weight | 257.29 g/mol | Calculated from the molecular formula[1] |

| Appearance | Likely a white to off-white solid | Based on related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from the presence of both polar (ester, ketone) and nonpolar (Boc) groups. |

| Chirality | (S)-configuration at the C2 position | As specified in the chemical name |

| Storage | Should be stored in a cool, dry place away from oxidizing agents. | Standard practice for organic compounds of this nature. |

Synthesis and Mechanistic Insights

The synthesis of enantiomerically pure piperidine derivatives is a cornerstone of modern pharmaceutical development. A robust and stereocontrolled synthesis of this compound can be envisioned starting from the readily available chiral pool starting material, L-pyroglutamic acid. The choice of L-pyroglutamic acid is critical as its inherent (S)-stereochemistry is carried through to the final product.

The proposed synthetic pathway involves a multi-step sequence, including a Dieckmann condensation to form the piperidine ring. The following is a detailed, field-proven protocol adapted from established methodologies for similar compounds.

Proposed Synthetic Protocol

Step 1: N-Boc Protection and Ring Opening of L-pyroglutamic acid

The synthesis commences with the protection of the secondary amine of L-pyroglutamic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide and amino acid chemistry, chosen for the stability of the Boc group under a variety of reaction conditions and its facile removal under acidic conditions. Subsequent ring-opening of the lactam with methanol under basic conditions yields the corresponding methyl ester.

Step 2: Activation of the Carboxylic Acid and Chain Extension

The resulting carboxylic acid is then activated, typically as an acid chloride or through the use of coupling agents, to facilitate a nucleophilic substitution with a suitable three-carbon synthon. This step is crucial for building the carbon backbone necessary for the piperidine ring formation.

Step 3: Dieckmann Condensation for Piperidine Ring Formation

The key ring-forming step is an intramolecular Dieckmann condensation. This base-catalyzed reaction of the diester intermediate forms the six-membered piperidine ring containing a β-ketoester moiety. The choice of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is critical to favor the intramolecular cyclization over intermolecular side reactions.

Step 4: Decarboxylation

The resulting β-ketoester is then subjected to decarboxylation under acidic or thermal conditions to afford the target this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly valuable intermediate for the synthesis of a wide range of biologically active molecules.

-

Chiral Scaffolding: The defined stereochemistry at the C2 position allows for the stereoselective synthesis of drug candidates. This is of paramount importance as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

-

Functional Group Handles for Diversification: The ketone at the C5 position can be readily functionalized through various reactions such as reductive amination, Wittig reactions, and aldol condensations. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound. The Boc-protected nitrogen and the methyl ester provide orthogonal handles for further synthetic manipulations.

-

Synthesis of Bioactive Piperidines: Piperidine rings are privileged structures in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of substituted piperidines with potential applications as enzyme inhibitors, receptor antagonists, and modulators of ion channels. For instance, similar piperidine-based structures are key intermediates in the synthesis of various therapeutic agents[3][4].

Caption: Functionalization pathways and potential therapeutic applications.

Safety and Handling

Based on the safety data for analogous compounds, this compound is expected to be an irritant. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the development of novel therapeutics. The synthetic route outlined in this guide, starting from L-pyroglutamic acid, offers a reliable method for its preparation. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the importance of synthons like this will undoubtedly increase.

References

-

ChemBK. (n.d.). 1-TERT-BUTYL 2-TERT-BUTYL (2S)-5-OXOPIPERIDINE-1,2-DICARBOXYLATE. Retrieved January 19, 2026, from [Link]

-

Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

Sources

A Technical Guide to (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a high-value chiral building block pivotal to modern medicinal chemistry. Its rigid piperidine core, combined with orthogonal protecting groups and a reactive ketone functionality, makes it an exceptionally versatile intermediate for synthesizing complex, stereochemically defined pharmaceutical agents. This guide provides an in-depth analysis of its physicochemical properties, outlines a logical synthetic pathway and robust analytical quality control procedures, and explores its strategic application in drug development.

Introduction: The Strategic Value of a Chiral Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable pharmacokinetic properties and ability to present substituents in well-defined three-dimensional space.[1][2] The introduction of a specific stereocenter, as in this compound, significantly enhances its utility, allowing for highly specific interactions with biological targets.[1][3]

This molecule's architecture is intelligently designed for synthetic utility:

-

The (S)-Stereocenter: Predetermines the chirality of subsequent products, which is critical as different enantiomers of a drug can have vastly different potencies and safety profiles.[2]

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions but can be removed cleanly under acidic conditions, enabling sequential chemical modifications.

-

Methyl Ester: A stable ester at the C-2 position that can be hydrolyzed or otherwise modified in later synthetic steps.

-

C-5 Ketone: A key synthetic handle allowing for a variety of transformations, such as reductive amination, to introduce further complexity and build out the target molecule.

These features make it a cornerstone intermediate for constructing novel therapeutics where precise stereochemical control is paramount.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is the foundation for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉NO₅ | [4] |

| Molecular Weight | 257.28 g/mol | [4] |

| CAS Number | 869564-40-9 (racemate) | [4] |

| Appearance | Typically a white to off-white solid or oil | |

| Purity | ≥97% (typical commercial grade) | [4][5] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | |

| Storage | Recommended storage at 2-8°C |

Note: The CAS number for the specific (S)-enantiomer is not consistently reported in public databases; the number provided is for the racemic mixture. The (R)-enantiomer is listed under CAS 448963-98-2.[5] Researchers should verify the stereochemistry of commercial materials via chiral analysis.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure piperidines is a critical challenge in organic chemistry. A common and effective strategy for a molecule like this involves leveraging the chiral pool—specifically, starting from a readily available, enantiopure amino acid such as L-glutamic acid.

Rationale: L-glutamic acid provides the required carbon backbone and the correct initial stereochemistry at what will become the C-2 position of the piperidine ring. The synthesis involves a Dieckmann condensation or similar intramolecular cyclization to form the six-membered ring.

Proposed Synthetic Workflow

The diagram below illustrates a logical, multi-step synthesis designed to maximize yield and preserve stereochemical integrity.

Caption: A plausible synthetic pathway from L-glutamic acid.

Detailed Experimental Protocol (Hypothetical)

-

Protection and Esterification: L-glutamic acid is first converted to its dimethyl ester using thionyl chloride in methanol. The resulting amine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base (e.g., triethylamine) to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

-

Intramolecular Cyclization (Dieckmann Condensation): The diester is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic solvent like THF. This induces an intramolecular cyclization to form a β-keto ester intermediate.

-

Decarboxylation: The resulting intermediate is often unstable. A carefully controlled workup, often involving gentle heating in the presence of a proton source (like aqueous acid), facilitates the decarboxylation of the extraneous ester group, yielding the final target molecule.

Causality Behind Choices: Using the chiral pool (L-glutamic acid) is more efficient than asymmetric synthesis or chiral resolution for this specific target. The Boc group is chosen for its stability and orthogonal removal properties relative to the methyl ester. The Dieckmann condensation is a classic and reliable method for forming six-membered rings.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the intermediate is a non-negotiable aspect of its use in drug development. A multi-pronged analytical approach provides a self-validating system of quality control.

| Technique | Purpose | Typical Specification |

| ¹H and ¹³C NMR | Structural Confirmation & Purity | Conforms to reference spectrum |

| Mass Spectrometry | Molecular Weight Verification | [M+H]⁺ or [M+Na]⁺ matches calculated mass |

| Chiral HPLC | Enantiomeric Purity (e.e.) | ≥99.0% |

| FTIR Spectroscopy | Functional Group Identification | Shows characteristic C=O (ketone, ester, carbamate) and C-N stretches |

Workflow for Analytical Validation

Caption: Standard analytical workflow for quality control release.

Protocol: Chiral HPLC for Enantiomeric Purity

Rationale: Chiral HPLC is the gold standard for quantifying the enantiomeric excess (e.e.) of a chiral compound. It separates the (S) and (R) enantiomers, allowing for precise measurement of the undesired enantiomer as an impurity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of compounds, including piperidine derivatives.[6][7]

Step-by-Step Methodology:

-

Column Selection: A Chiralpak® IC-3 or similar polysaccharide-based column is a suitable starting point for method development.[7]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropyl Alcohol or Ethanol). A common starting ratio is 95:5 (v/v) Hexane:IPA. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.[6][8]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1.0 mg/mL).

-

Instrumentation:

-

HPLC System with UV Detector (detection wavelength typically ~210-220 nm for the carbonyl chromophore).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

-

Analysis: Inject a racemic standard (if available) to confirm the retention times of both the (S) and (R) enantiomers. Inject the sample and integrate the peak areas.

-

Calculation:

-

Enantiomeric Excess (% e.e.) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100

-

Applications in Medicinal Chemistry

The synthetic utility of this compound lies in its ability to serve as a scaffold for building more elaborate molecules. The ketone at the C-5 position is the primary reactive site for introducing diversity.

Key Transformation: Reductive Amination

Reductive amination is a powerful reaction for forming C-N bonds. The C-5 ketone can react with a primary or secondary amine (R¹R²NH) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a 5-amino-substituted piperidine.

Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor

This diagram illustrates how the building block can be elaborated into a more complex, drug-like molecule.

Caption: Elaboration of the core scaffold into a complex target.

This three-step sequence—reductive amination, deprotection, and subsequent acylation/alkylation of the ring nitrogen—is a common and highly effective strategy in drug discovery campaigns for rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient and stereocontrolled synthesis of novel pharmaceutical candidates. Its well-defined structure, orthogonal protecting groups, and versatile ketone functionality provide medicinal chemists with a reliable and adaptable platform for exploring new chemical space. A thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the demanding field of drug development.

References

-

Kanthale, P. M., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Biomedical Chromatography, 28(11), 1519-1524. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved January 19, 2026, from [Link]

-

ChemBK. (n.d.). 1-tert-butyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate. Retrieved January 19, 2026, from [Link]

-

Kovács, E., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(22), 5434. Retrieved January 19, 2026, from [Link]

-

Griggs, S. D., et al. (2018). Synthesis of highly substituted 2-spiropiperidines. Organic & Biomolecular Chemistry, 16(30), 5445-5450. Retrieved January 19, 2026, from [Link]

-

Borthwick, A. D., et al. (2005). 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 2. Synthesis, chirality, and pharmacokinetics. Journal of Medicinal Chemistry, 48(22), 6956-6969. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. labsolu.ca [labsolu.ca]

- 5. labsolu.ca [labsolu.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the emphasis on stereochemically pure building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, dictating the difference between a potent therapeutic agent and an inactive or even toxic compound. The piperidine ring, a ubiquitous scaffold in a vast array of pharmaceuticals, is a prime example of where stereochemical control is critical. This guide focuses on a particularly valuable chiral building block: (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate . Its unique structural features, including a protected amine, a reactive ketone, and a defined stereocenter, make it a versatile intermediate for the synthesis of complex molecular architectures targeting a range of therapeutic areas, from viral infections to neurodegenerative diseases. This document serves as a comprehensive technical resource, providing insights into its structure, synthesis, and key applications, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

This compound is a chiral heterocyclic compound featuring a piperidine core. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted reactions of the amine. The stereocenter at the C2 position is in the (S)-configuration, dictating a specific spatial orientation of the methyl carboxylate group. The presence of a ketone at the C5 position provides a handle for further chemical modifications.

Table 1: Physicochemical Properties of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (Racemic)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₅ | [2] |

| Molecular Weight | 257.28 g/mol | [2] |

| Appearance | Off-white to yellow solid (typical) | General knowledge |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge |

Synthesis of this compound: An Enantioselective Approach

The synthesis of enantiomerically pure piperidine derivatives is a well-explored area of organic chemistry, with several established strategies. These include the use of chiral auxiliaries, asymmetric catalysis, and resolutions of racemic mixtures. A common and effective approach for the synthesis of the title compound starts from L-glutamic acid, a readily available chiral starting material.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is illustrated below. The piperidinone ring can be envisioned as being formed through an intramolecular cyclization of a suitably functionalized linear precursor derived from L-glutamic acid.

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

The following is a representative, multi-step protocol for the synthesis of the target molecule, drawing upon established chemical transformations.

Step 1: Protection and Esterification of L-Glutamic Acid

-

N-Boc Protection: L-Glutamic acid is first protected at the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine in a suitable solvent system (e.g., a mixture of dioxane and water). The Boc group is crucial for preventing side reactions in subsequent steps and for controlling the reactivity of the nitrogen atom.

-

Selective Esterification: The γ-carboxylic acid of N-Boc-L-glutamic acid is selectively esterified to the methyl ester. This can be achieved through various methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using a milder reagent like (trimethylsilyl)diazomethane.

Step 2: Homologation and Oxidation

-

Activation of the α-Carboxylic Acid: The remaining α-carboxylic acid is activated, for example, by conversion to an acid chloride using oxalyl chloride or thionyl chloride, or to a mixed anhydride.

-

Arndt-Eistert Homologation or similar C1-extension: The activated acid is then subjected to a homologation reaction to extend the carbon chain by one unit. A common method is the Arndt-Eistert reaction, which involves reaction with diazomethane to form a diazoketone, followed by a Wolff rearrangement.

-

Oxidation to the β-Ketoester: The resulting ester is then oxidized at the β-position to the ketone. This can be accomplished using various oxidizing agents, such as selenium dioxide or by employing a two-step process involving α-bromination followed by elimination.

Step 3: Deprotection and Intramolecular Cyclization

-

Selective Deprotection: The N-Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This unmasks the amine functionality.

-

Intramolecular Cyclization: The resulting amino ketoester is then induced to undergo intramolecular cyclization to form the 5-oxopiperidine ring. This is often achieved by heating in a suitable solvent, sometimes with the addition of a mild base to facilitate the reaction.

Step 4: N-Boc Reprotection

-

Final Protection: The secondary amine of the piperidinone ring is reprotected with a Boc group using Boc₂O and a base to yield the final product, this compound.

Caption: General workflow for the synthesis of the target compound from L-glutamic acid.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The methyl ester protons would appear as a singlet around 3.7-3.8 ppm. The protons on the piperidine ring would exhibit complex multiplets in the region of 2.0-4.5 ppm, with their specific chemical shifts and coupling patterns being dependent on the conformation of the ring. The proton at the C2 stereocenter would likely appear as a doublet of doublets.

-

¹³C NMR: The carbonyl carbons of the ketone, ester, and carbamate would resonate in the downfield region (150-175 ppm). The quaternary carbon of the tert-butyl group would be found around 80 ppm, and the carbons of the piperidine ring would appear in the range of 20-60 ppm.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the synthesis of a variety of biologically active molecules. The presence of multiple functional groups with orthogonal reactivity allows for diverse chemical modifications.

Antiviral Agents

The piperidine scaffold is a common feature in many antiviral drugs. The defined stereochemistry and functional handles of the title compound make it an attractive starting material for the synthesis of novel antiviral agents. For instance, derivatives of this scaffold could be elaborated to target viral proteases, polymerases, or entry inhibitors. The ketone functionality can be used for the introduction of various substituents via reactions such as reductive amination or aldol condensation, allowing for the exploration of structure-activity relationships. The development of 1,4,4-trisubstituted piperidines as inhibitors of coronavirus replication highlights the potential of this class of compounds in antiviral research[3][4].

Agents for Neurodegenerative Diseases

Chiral piperidine derivatives are also prominent in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease[5][6]. The rigid conformation of the piperidine ring can help to properly orient pharmacophoric groups for optimal interaction with biological targets like enzymes (e.g., secretases, kinases) or receptors (e.g., dopamine, serotonin receptors). The stereocenter in this compound can be crucial for achieving selective binding to the target protein and for optimizing the pharmacokinetic properties of the final drug candidate.

Caption: Key application areas of the title compound in drug discovery.

Conclusion and Future Perspectives

This compound represents a strategically important chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the development of novel therapeutics. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the importance of such chiral scaffolds will undoubtedly increase. Further research into more efficient and scalable enantioselective synthetic routes, as well as the exploration of its application in a wider range of therapeutic targets, will continue to unlock the full potential of this valuable chemical entity.

References

-

ChemBK. 1-tert-butyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate. Available from: [Link]

-

PubChem. 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. Available from: [Link]

-

PubChem. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Available from: [Link]

-

HMDB. 6-Oxopiperidine-2-carboxylic acid. Available from: [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC. Available from: [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. PubMed. Available from: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link]

-

PubChem. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. Available from: [Link]

-

A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. Available from: [Link]

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. Available from: [Link]

-

Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. ResearchGate. Available from: [Link]

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available from: [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ScienceDirect. Available from: [Link]

-

Scientists discover two repurposed drugs that arrest neurodegeneration in mice. University of Cambridge. Available from: [Link]

-

Neurodegeneration Targets. Discovery On Target. Available from: [Link]

-

LookChem. Cas 121148-01-4,(2S,4S). Available from: [Link]

-

Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. PMC. Available from: [Link]

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. ResearchGate. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, a valuable chiral building block in modern drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and strategic applications.

Introduction and Strategic Importance

This compound is a functionalized piperidine derivative featuring a ketone, a methyl ester, and a tert-butoxycarbonyl (Boc) protecting group. The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The defined (S)-stereochemistry at the C2 position of this molecule makes it a crucial intermediate for the enantioselective synthesis of complex pharmaceutical agents, where specific stereoisomers are often responsible for the desired therapeutic activity while others may be inactive or even contribute to adverse effects.[1]

The strategic placement of functional groups—a ketone at C5 for further elaboration, a methyl ester at C2, and a Boc-protected nitrogen—offers synthetic chemists a versatile handle for a variety of chemical transformations. This guide will elucidate a robust synthetic pathway to this molecule, detail its key chemical identifiers and properties, and discuss its application in the synthesis of biologically active compounds.

Chemical Identity and Synonyms

A clear and unambiguous identification of chemical entities is paramount in research and development. The following table summarizes the key identifiers and a comprehensive list of synonyms for this compound.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 448963-98-2[2] |

| Molecular Formula | C₁₂H₁₉NO₅[2] |

| Molecular Weight | 257.29 g/mol [2] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate |

Common Synonyms:

-

Methyl (2S)-1-Boc-5-oxopiperidine-2-carboxylate[2]

-

(S)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester[2]

-

(2S)-1-(tert-Butyloxycarbonyl)-5-oxopiperidine-2-carboxylic acid methyl ester[2]

-

(S)-1-Boc 2-methyl 5-oxopiperidine-2-carboxylate[2]

Enantioselective Synthesis: A Step-by-Step Protocol

The synthesis of this compound with high enantiopurity is critical for its use in pharmaceutical development. A robust and well-established strategy commences with the naturally occurring chiral building block, L-glutamic acid, which inherently possesses the desired (S)-stereochemistry at the α-carbon. The overall synthetic transformation involves the protection of the amine, esterification of the carboxylic acids, and a subsequent intramolecular Dieckmann condensation to form the piperidine ring.

Caption: Synthetic workflow from L-glutamic acid.

Rationale Behind the Synthetic Strategy

The choice of L-glutamic acid as the starting material is a cornerstone of this synthesis, as it provides a cost-effective and enantiopure source of the required stereocenter. The subsequent steps are designed for high efficiency and scalability. The Boc protecting group is selected due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The Dieckmann condensation is a classic and reliable method for the formation of five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[3][4]

Detailed Experimental Protocol

Step 1: Protection and Esterification of L-Glutamic Acid

-

N-Boc Protection: To a suspension of L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The Boc group protects the nitrogen from participating in side reactions and influences the conformation of the molecule.

-

Diester Formation: The resulting N-Boc-L-glutamic acid is then subjected to esterification. A common method is to treat it with an excess of methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or by using a milder reagent like trimethylsilyldiazomethane. This step converts both carboxylic acid functionalities into methyl esters, yielding (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

Step 2: Dieckmann Condensation

-

Cyclization: The purified diester from the previous step is dissolved in an anhydrous aprotic solvent such as toluene or THF. A strong base, typically sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is added portion-wise at a controlled temperature (often 0 °C to room temperature). The base abstracts an α-proton from the carbon adjacent to one of the ester groups, generating an enolate.[5][6]

-

Intramolecular Attack: This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a six-membered ring intermediate.

-

Expulsion of Methoxide: The tetrahedral intermediate collapses, expelling a methoxide ion and forming the β-keto ester.

-

Acidic Workup: The reaction is quenched with a weak acid (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) to neutralize the excess base and protonate the enolate of the product, yielding crude this compound.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the final product with high purity.

Caption: Mechanism of the Dieckmann condensation.

Physicochemical and Spectroscopic Data

Thorough characterization of the final product is essential for quality control and to confirm its identity and purity. The following table summarizes the expected physicochemical and spectroscopic data for this compound.

| Property | Expected Value/Observation |

| Appearance | White to off-white solid or a viscous oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5-4.7 (m, 1H, NCH), ~3.7 (s, 3H, OCH₃), ~2.2-2.8 (m, 4H, CH₂COCH₂), ~1.8-2.1 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~208 (C=O, ketone), ~172 (C=O, ester), ~155 (C=O, carbamate), ~80 (C(CH₃)₃), ~55 (NCH), ~52 (OCH₃), ~40-45 (CH₂ adjacent to C=O), ~28 (C(CH₃)₃), ~25 (CH₂) |

| Mass Spectrometry (ESI+) | m/z: 258.13 [M+H]⁺, 280.11 [M+Na]⁺ |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~1740 (C=O, ester), ~1715 (C=O, ketone), ~1695 (C=O, carbamate) |

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Development

The chiral piperidine scaffold is a cornerstone in the design of novel therapeutics due to its ability to adopt well-defined three-dimensional conformations that can effectively interact with biological targets.[1] this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

One significant area of application is in the development of kainoid analogues . Kainoids are a class of neuroexcitatory amino acids that act as agonists for ionotropic glutamate receptors and are valuable tools in neuroscience research.[7][8] The synthesis of conformationally constrained kainoid analogues from pyroglutamic acid (a precursor to the target molecule) has been reported.[7] The piperidine ring in our target molecule can serve as a scaffold to mimic the pyrrolidine core of kainoids, with the functional groups allowing for the introduction of various substituents to modulate pharmacological activity.

Furthermore, this building block is valuable in the synthesis of inhibitors for various enzymes, where the piperidine core can position key pharmacophoric elements in the correct orientation for binding. The ketone functionality at the C5 position can be readily transformed into other groups, such as amines or hydroxyls, or used as a handle for carbon-carbon bond-forming reactions to introduce further diversity.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. labsolu.ca [labsolu.ca]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pyrrolidinones derived from (S [ ] )-pyroglutamic acid. Part 2.1 Conformationally constrained kainoid analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester is a chiral heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its defining features—a piperidine core, a stereocenter at the 2-position, a ketone at the 5-position, and orthogonal N-Boc and methyl ester protecting groups—make it a versatile scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its properties, outlines logical synthetic strategies based on established chemical principles, and discusses its potential applications in drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this guide synthesizes information from closely related analogues and fundamental organic chemistry principles to provide a robust theoretical and practical framework for researchers.

Introduction: A Scaffold of Strategic Importance

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of biological pathways. The introduction of a ketone functionality, as seen in the 5-oxo-piperidine core, offers a valuable handle for further chemical elaboration. The specific stereochemistry at the C-2 position, controlled by the (S)-configuration, is crucial for achieving stereospecific interactions with biological targets, a cornerstone of modern drug design.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulation of the piperidine ring under a variety of reaction conditions, with the advantage of a straightforward deprotection strategy. Similarly, the methyl ester at the C-2 position provides a latent carboxylic acid, which can be unmasked for amide bond formation or other derivatizations. The combination of these features in a single molecule, (S)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester, makes it a highly valuable, albeit not widely documented, intermediate for the synthesis of novel chemical entities.

Physicochemical and Structural Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Comments and Rationale |

| Molecular Formula | C₁₂H₁₉NO₅ | Derived from the chemical structure. |

| Molecular Weight | 257.29 g/mol | Calculated from the molecular formula.[1] |

| Appearance | White to off-white solid | Typical appearance for similar protected amino acid derivatives. |

| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate. Sparingly soluble in water and nonpolar solvents like hexanes. | The presence of polar ester and ketone groups, along with the nonpolar Boc group, suggests solubility in a range of organic solvents. |

| Melting Point | Estimated 100-120 °C | Based on melting points of related N-Boc piperidine carboxylic acid derivatives, though the 5-oxo group will influence crystal packing. |

| CAS Number | Not assigned for (S)-enantiomer. (R)-enantiomer: 448963-98-2[1] | The CAS number for the corresponding (R)-enantiomer has been identified. |

Structural Identifiers:

-

IUPAC Name: 1-tert-butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate

-

Synonyms: Methyl (2S)-1-Boc-5-oxopiperidine-2-carboxylate, (S)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester

Synthetic Strategies: A Mechanistic Perspective

The synthesis of (S)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester is not explicitly detailed in the current literature. However, two primary retrosynthetic pathways can be envisioned, leveraging well-established organic reactions. The choice of route would depend on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Dieckmann Condensation of a Protected Glutamic Acid Derivative

A highly logical and convergent approach involves the intramolecular Dieckmann condensation of a suitably protected L-glutamic acid derivative. This reaction is a powerful tool for the formation of five- and six-membered cyclic β-keto esters.[1][2]

Diagram 1: Retrosynthetic Analysis via Dieckmann Condensation

Sources

Chiral Piperidine Building Blocks: A Strategic Guide to Asymmetric Synthesis and Application

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and bioactive natural products.[1][2][3] The introduction of stereocenters into this six-membered nitrogenous heterocycle profoundly impacts its pharmacological profile, often leading to enhanced potency, greater selectivity, and improved pharmacokinetic properties.[1][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic considerations and practical methodologies for the synthesis of chiral piperidine building blocks. We will explore the causality behind the selection of various synthetic strategies, detail field-proven experimental protocols, and illustrate the logical frameworks that underpin the construction of these vital chemical entities.

The Strategic Imperative for Chirality in Piperidine Scaffolds

The three-dimensional arrangement of substituents on a piperidine ring is a critical determinant of its interaction with biological targets.[1] The decision to pursue a chiral synthesis over a racemic one is not merely an academic exercise; it is a strategic choice driven by the tangible benefits observed in drug development.[4]

-

Enhanced Potency and Selectivity: Enantiomers of a drug often exhibit vastly different affinities for their target receptor or enzyme. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to off-target toxicity.[1][6] Isolating the active enantiomer allows for a more potent and selective therapeutic agent.

-

Modulation of Physicochemical and Pharmacokinetic (ADME) Properties: The introduction of a chiral center can significantly alter a molecule's properties, including solubility, lipophilicity, and metabolic stability.[4][5][7] These modifications directly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, which is a key factor in its clinical success.

-

Reduced hERG Toxicity: The strategic placement of substituents on the piperidine ring can help mitigate cardiotoxicity associated with the blockade of the hERG potassium channel, a common hurdle in drug development.[4][7]

The piperidine ring is not a simple, flat hexagon; it primarily adopts a chair conformation to minimize steric and torsional strain.[8][9] Substituents can occupy either axial or equatorial positions, and the conformational preference is influenced by a complex interplay of steric hindrance, hyperconjugation, and electrostatic interactions.[10][11][12] Understanding and controlling this stereochemistry is therefore paramount.

Core Strategies for Asymmetric Synthesis

The efficient and stereoselective synthesis of chiral piperidines is a central challenge in organic chemistry.[1] Modern approaches have moved beyond classical resolution to embrace more elegant and atom-economical catalytic methods. The choice of strategy depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials.

Diagram 1: High-level overview of primary strategies for synthesizing chiral piperidines.

Asymmetric Catalysis: The Power of Transition Metals

Catalytic asymmetric synthesis represents the state-of-the-art, enabling the direct formation of chiral products from achiral starting materials with high efficiency and enantioselectivity.

A. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A powerful method for synthesizing 3-substituted piperidines involves the Rh-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[13][14] This approach leverages readily available pyridine and arylboronic acids to construct the chiral center with high precision.

The general workflow involves a three-step process: (i) partial reduction of a pyridine derivative, (ii) the key Rh-catalyzed asymmetric reductive Heck reaction to form a tetrahydropyridine, and (iii) final reduction to the desired piperidine.[13][15] This strategy has been successfully applied to the formal synthesis of clinically relevant molecules like Preclamol and the anticancer drug Niraparib.[13][14]

B. Asymmetric Hydrogenation and Transfer Hydrogenation: The direct asymmetric hydrogenation of pyridine derivatives is an atom-economical route to chiral piperidines. However, the aromaticity of the pyridine ring presents a significant challenge. A more recent and highly effective strategy involves the rhodium-catalyzed reductive transamination of pyridinium salts.[16][17] This method uses a chiral primary amine not as a catalyst, but as a source of chirality that is incorporated into the final product, replacing the original nitrogen of the pyridine ring. This innovative approach avoids the need for expensive chiral ligands and high-pressure hydrogen gas, offering excellent diastereo- and enantioselectivities.[16]

Chemo-enzymatic Synthesis: Merging the Best of Both Worlds

Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions.[18] When combined with traditional chemical synthesis, it provides powerful and sustainable routes to complex chiral molecules.

A notable example is the asymmetric dearomatization of activated pyridines to prepare 3- and 3,4-substituted piperidines.[18] This strategy employs a stereoselective one-pot amine oxidase/ene imine reductase (EneIRED) cascade. The enzyme cascade converts an achiral N-substituted tetrahydropyridine intermediate into a stereo-defined piperidine with high precision. This method highlights the synergy between chemical activation and enzymatic precision, enabling the synthesis of key intermediates for drugs like Niraparib and Preclamol.[18]

Diagram 2: Workflow for the chemo-enzymatic synthesis of chiral piperidines.

Chiral Pool and Auxiliary-Based Syntheses

While catalytic methods are often preferred, synthesis from the "chiral pool" (readily available, inexpensive enantiopure natural products like amino acids or terpenes) remains a robust and reliable strategy.[19] Similarly, chiral auxiliary-based approaches, where a chiral moiety is temporarily attached to guide a diastereoselective reaction, are fundamental in asymmetric synthesis. For example, conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester can be used to construct the piperidine core, as demonstrated in the synthesis of alkaloids like (S)-coniine.[19]

Advanced Functionalization: Beyond Core Synthesis

Creating the chiral piperidine core is often only the first step. Site-selective functionalization of the pre-formed ring is crucial for elaborating the scaffold into a final drug candidate. Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for this purpose.[20] By carefully selecting the chiral rhodium catalyst and the nitrogen protecting group, it is possible to direct the functionalization to the C2, C3, or C4 positions with high regio- and stereoselectivity, enabling the synthesis of diverse analogues from a common intermediate.[21]

Diagram 3: Regiochemical considerations for C-H functionalization of the piperidine ring.

Experimental Protocols & Data

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following sections provide actionable methodologies for the strategies discussed.

Protocol: Three-Step Synthesis of Enantioenriched 3-Arylpiperidines[13][15]

This protocol outlines the synthesis of a 3-substituted piperidine via a Rh-catalyzed asymmetric reductive Heck reaction.

Step 1: Synthesis of Phenyl 1,2-Dihydropyridine-1-carboxylate

-

To a solution of pyridine (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂), add phenyl chloroformate (1.1 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the mixture to -78 °C and add a solution of NaBH₄ (1.5 equiv) in MeOH portion-wise.

-

Stir at -78 °C for 1 hour, then warm to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

-

In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (2.5 mol %), a chiral bisphosphine ligand (e.g., (R)-BINAP, 5.5 mol %), and the arylboronic acid (1.5 equiv).

-

Add a solution of the dihydropyridine from Step 1 (1.0 equiv) in a 1,4-dioxane/H₂O mixture.

-

Seal the vial, remove from the glovebox, and heat at 80 °C for 12-24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of silica gel.

-

Concentrate the filtrate and purify by flash column chromatography to yield the enantioenriched N-protected 3-aryl-1,2,3,4-tetrahydropyridine.

-

Self-Validation: Determine enantiomeric excess (ee) by chiral HPLC analysis.

Step 3: Reduction to 3-Arylpiperidine

-

Dissolve the tetrahydropyridine from Step 2 in methanol.

-

Add Palladium on carbon (10 wt. %, 5 mol %) to the solution.

-

Hydrogenate the mixture under a balloon of H₂ at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite, and concentrate the filtrate to yield the final 3-arylpiperidine product.

Comparative Data for Catalytic Systems

The selection of a catalyst and ligand is crucial for achieving high stereoselectivity. The table below summarizes representative data for different asymmetric approaches.

| Synthetic Method | Catalyst / Ligand | Substrate Type | Typical Yield | Typical ee (%) | Reference |

| Asymmetric Reductive Heck | [Rh(COD)₂]BF₄ / Chiral Ligand | Dihydropyridines | 70-95% | 90-99% | [13][14] |

| Asymmetric Annulation | Phosphepine Catalyst | Imines + Allenes | 60-85% | 85-97% | [22] |

| Chemo-enzymatic Cascade | Amine Oxidase / EneIRED | Tetrahydropyridines | 60-90% | >99% | [18] |

| Asymmetric C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | 50-70% | 50-80% | [21] |

| Reductive Transamination | [RhCp*Cl₂]₂ / Chiral Amine | Pyridinium Salts | 75-95% | >95% | [16] |

Conclusion

Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful lever to fine-tune a molecule's pharmacological profile.[1] The evolution of synthetic chemistry has provided a sophisticated toolbox for their construction, moving from classical methods to highly efficient and selective catalytic and enzymatic strategies. A deep understanding of the underlying principles of stereocontrol, reaction mechanisms, and conformational behavior is essential for the rational design of the next generation of piperidine-containing therapeutics. The continued development of innovative asymmetric methodologies will undoubtedly accelerate the discovery of novel drugs to address a wide spectrum of human diseases.

References

-

Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: PMC - NIH URL: [Link]

-

Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme E-Books & E-Journals URL: [Link]

-

Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: ResearchGate URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes Source: Journal of the American Chemical Society URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: pubs.acs.org URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

-

Title: Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chir Source: ACS Publications URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

-

Title: Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest Source: CDC Stacks URL: [Link]

-

Title: Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: NIH URL: [Link]

-

Title: Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations Source: Indian Academy of Sciences URL: [Link]

-

Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D Source: RSC Publishing URL: [Link]

-

Title: The influence of the introduction of chiral center in piperidine ring... Source: ResearchGate URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: PMC - NIH URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: Wiley Online Library URL: [Link]

-

Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: ResearchGate URL: [Link]

-

Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: The University of Liverpool Repository URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 17. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 18. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Architectural Precision of Life: An In-depth Technical Guide to Enantiomerically Pure Piperidine Derivatives

Foreword: The Piperidine Moiety - A Privileged Scaffold in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogenous heterocycle, is a recurring and pivotal structural motif in a vast array of pharmaceuticals and natural products.[1][2][3] Its prevalence is not a matter of chance but a testament to its exceptional pharmacological properties, including metabolic stability and the ability to form key interactions with biological targets.[2] However, the introduction of stereochemistry to this scaffold elevates its significance exponentially.[2][4] The precise three-dimensional arrangement of substituents on a chiral piperidine ring can profoundly dictate a molecule's efficacy, potency, selectivity, and safety profile.[2][4][5] This guide provides a comprehensive exploration of the synthesis, analysis, and application of enantiomerically pure piperidine derivatives, offering researchers and drug development professionals a detailed roadmap to harnessing the power of chirality in this critical pharmacophore.

The Imperative of Enantiomeric Purity: Why Chirality Matters

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different biological activities. One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive, less potent, or even responsible for adverse effects.[2] The strategic introduction of a chiral center into a piperidine scaffold can bestow a multitude of advantages in drug design:

-

Enhanced Biological Activity and Selectivity: By presenting a specific three-dimensional conformation, a single enantiomer can achieve a more precise and higher-affinity binding to its biological target, leading to increased potency and selectivity.[4][6][7]

-

Modulated Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and crystal packing, which in turn impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[2][4][7]

-

Improved Pharmacokinetic Properties: The stereochemistry of a drug can affect its metabolic pathway and rate of clearance, influencing its half-life and overall pharmacokinetic profile.[4][6][7]

-

Reduced Off-Target Effects and Toxicity: Isolating the therapeutically active enantiomer can minimize interactions with other biological targets, thereby reducing the potential for unwanted side effects and toxicity.[4]

The stark differences in the pharmacological profiles of enantiomers underscore the critical need for robust and efficient methods to access enantiomerically pure piperidine derivatives.

Strategies for Asymmetric Synthesis: Crafting Chiral Piperidines with Precision

The synthesis of enantiomerically pure piperidines is a central challenge in medicinal chemistry. A variety of sophisticated strategies have been developed, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis has emerged as a powerful and atom-economical approach to generate chiral piperidines with high enantioselectivity. These methods utilize a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate.

The catalytic asymmetric hydrogenation of readily available pyridine precursors is a direct and efficient route to chiral piperidines.[8][9] This transformation, however, is challenging due to the high stability of the aromatic pyridine ring and the potential for catalyst poisoning by the nitrogen heteroatom.[9]

Mechanism and Key Considerations:

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have proven effective.[9] The mechanism generally involves the coordination of the pyridine substrate to the chiral metal complex, followed by the stereoselective addition of hydrogen. The choice of chiral ligand is paramount in achieving high enantioselectivity.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridine

This protocol is a representative example of an iridium-catalyzed asymmetric hydrogenation.

-

Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (1 mol%) and the desired chiral phosphine ligand (e.g., a P-Phos derivative, 2.2 mol%) are dissolved in a degassed solvent such as dichloromethane (DCM) or toluene.[10]

-

Reaction Setup: The pyridine substrate (1.0 equiv) is added to the catalyst solution.

-

Hydrogenation: The reaction vessel is placed in an autoclave, purged with hydrogen gas, and pressurized to the desired pressure (e.g., 50-100 atm).

-

Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 25-60 °C) for a designated time (e.g., 12-24 hours).

-

Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched piperidine derivative.

Table 1: Comparison of Chiral Ligands in Asymmetric Hydrogenation

| Chiral Ligand | Metal Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |

| (S)-BINAP | Ruthenium | 2-Methylquinoxaline | 50% | [9] |

| P-Phos | Iridium | 2,6-Disubstituted Quinolines | up to 96% | [10] |

| MeO-BoQPhos | Iridium | 2-Alkyl N-Benzylpyridinium Salts | up to 93% | [11] |

Organocatalysis, the use of small, chiral organic molecules as catalysts, has become a powerful tool in asymmetric synthesis.[12][13] Proline and its derivatives are particularly effective in mediating Mannich-type reactions and Michael additions to construct chiral piperidine scaffolds.[12]

Mechanism and Key Considerations:

Organocatalysts typically activate the substrate by forming a transient, chiral intermediate, such as an enamine or an iminium ion. This intermediate then reacts with the nucleophile in a stereocontrolled manner.

Logical Workflow for Organocatalytic Piperidine Synthesis

Caption: Organocatalytic synthesis of chiral piperidines.

Diastereoselective Synthesis

Diastereoselective strategies involve the use of a chiral auxiliary or a substrate with pre-existing stereocenters to control the formation of new stereocenters.

A notable example is the diastereoselective synthesis of 2,4-disubstituted piperidines, where the order of reaction sequences can be altered to access different diastereomers.[14] This approach often relies on the conformational bias induced by an N-acyl group, which influences the trajectory of incoming reagents.[14]

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials.[15][16] L-glutamic acid, for instance, can be converted into 3-(N-Boc amino) piperidine derivatives through a multi-step sequence involving esterification, reduction, tosylation, and cyclization.

Chiral Resolution: Separating Enantiomers

When asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution offers a viable alternative.

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves reacting a racemic mixture of a piperidine derivative (a base) with a chiral resolving agent (an acid) to form diastereomeric salts.[17][18] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[18]

Commonly Used Chiral Resolving Agents:

Experimental Protocol: Resolution of Racemic Ethyl Nipecotate

-

Salt Formation: A racemic mixture of ethyl nipecotate is dissolved in a suitable solvent (e.g., ethanol) and treated with a chiral resolving agent, such as di-benzoyl-L-tartaric acid.[17]

-

Crystallization: The solution is allowed to cool slowly, inducing the crystallization of one of the diastereomeric salts.

-

Isolation: The crystallized salt is isolated by filtration.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium carbonate) to liberate the enantiomerically enriched piperidine derivative.[20]

Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.[21][22]

Analytical Techniques for Determining Enantiomeric Purity

The accurate determination of enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis or resolution.[23][24]

Chromatographic Methods

Chromatographic techniques are the most widely used methods for chiral separations.[23]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing a chiral stationary phase (CSP), is a powerful and versatile technique for separating and quantifying enantiomers.[18][23] Polysaccharide-based CSPs are particularly effective for piperidine derivatives.[18]

-

Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC that often provides faster separations with high resolution.[23]

-

Gas Chromatography (GC): For volatile and thermally stable piperidine derivatives, chiral GC offers excellent resolution.[18][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by employing chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents.[20][23] The derivatization of enantiomers with a chiral agent produces diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for their quantification.[20]

Workflow for Determining Enantiomeric Excess

Caption: Analytical workflow for ee determination.

The Pharmacological Impact of Chiral Piperidines: Case Studies

The profound influence of chirality is evident in numerous approved drugs containing the piperidine scaffold.

-

Niraparib: This potent poly(ADP-ribose) polymerase (PARP) inhibitor, used in the treatment of ovarian cancer, features a chiral 3-substituted piperidine ring. Its asymmetric synthesis is a key aspect of its manufacturing process.[25][26]

-

(R)-Preclamol: This compound acts as a partial agonist at dopamine D2 receptors and has been investigated for its antipsychotic properties.[2][26] Its activity resides primarily in the (R)-enantiomer.[2]

Conclusion and Future Perspectives

Enantiomerically pure piperidine derivatives are indispensable building blocks in modern drug discovery.[4][6][7] The continued development of novel and efficient asymmetric synthetic methodologies, including advancements in catalysis and the exploration of new chiral building blocks, will undoubtedly accelerate the discovery of next-generation therapeutics. As our understanding of the intricate interactions between chiral molecules and biological systems deepens, the demand for stereochemically defined piperidine scaffolds will only intensify, solidifying their status as a truly privileged motif in medicinal chemistry.

References

-

A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

-

Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. RSC Publishing. [Link]

-

Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. [Link]

-

Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]

-

Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC - NIH. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

- Process for resolving racemic mixtures of piperidine derivatives.

-

Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. [Link]

-

Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. PubMed. [Link]

-

Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH. [Link]

-

Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]

-

Top: Overview of the susceptible pyridine motifs for enantioselective hydrogenation. 80-90 Middle. ResearchGate. [Link]

-

Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications (RSC Publishing). [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]

-

Application of Organocatalysis to the Synthesis of Chiral Morpholines, Piperazines, Aziridines, Azetidines, beta-fluoroamines, and gamma-fluoroamines; Discovery of Selective Phospholipase D Inhibitors with Optimized in vivo Properties. Institutional Repository. [Link]

- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Asymmetric Synthesis of Piperidine Alkaloids Utilizing Diastereoselective Reaction of 1,3-Oxazolidine with Grignard Reagents. Sci-Hub. [Link]

-

Highly Enantioselective Hydrogenation of Quinoline and Pyridine Derivatives with Iridium‐(P‐Phos) Catalyst. Semantic Scholar. [Link]

-

Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. ElectronicsAndBooks. [Link]

-

Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

-

Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society. [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

-

CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Process for resolving racemic mixtures of piperidine derivatives.

-

Catalytic Asymmetric Synthesis of Piperidene Derivatives. Grantome. [Link]

-

Asymmetric synthesis of polycyclic piperidine scaffolds. American Chemical Society. [Link]

-

Rewiring amino acids to piperidines. Yoshikai Group. [Link]

-

Asymmetric Routes to Substituted Piperidines. Heriot-Watt Research Portal. [Link]

-